molecular formula C6H9N3O2 B1584718 Ethyl 4-amino-1H-imidazole-5-carboxylate CAS No. 21190-16-9

Ethyl 4-amino-1H-imidazole-5-carboxylate

Cat. No.: B1584718
CAS No.: 21190-16-9
M. Wt: 155.15 g/mol
InChI Key: NJMORFFDAXJHHM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 4-position and an ethyl ester at the 5-position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Ethyl 4-amino-1H-imidazole-5-carboxylate is a compound that has been found to form coordination compounds with Co (2+) . These compounds are known to inhibit photosynthetic electron flow and ATP-synthesis . Therefore, the primary targets of this compound are likely to be components of the photosynthetic electron transport chain and ATP synthesis machinery.

Mode of Action

Upon forming coordination compounds with Co (2+), this compound inhibits the flow of electrons in the photosynthetic electron transport chain . This disruption in electron flow subsequently inhibits ATP synthesis , as the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis, is dependent on the flow of electrons through the transport chain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in the thylakoid membrane . By inhibiting electron flow and ATP synthesis, this compound disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis .

Pharmacokinetics

It is known that the compound is soluble in chloroform/methanol , suggesting that it may have good bioavailability due to its solubility in both polar and non-polar solvents

Result of Action

The inhibition of photosynthetic electron flow and ATP synthesis by this compound results in a decrease in the production of ATP and NADPH . These molecules are essential for the light-independent reactions of photosynthesis, where they are used to convert carbon dioxide into glucose. Therefore, the action of this compound ultimately leads to a decrease in glucose production in photosynthetic organisms .

Action Environment

The action of this compound is likely to be influenced by environmental factors that affect the availability of Co (2+) and the efficiency of photosynthesis. For example, light intensity, temperature, and the availability of water and carbon dioxide can all influence the rate of photosynthesis and, therefore, the efficacy of this compound’s action . Additionally, the stability of this compound may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .

Scientific Research Applications

Properties

IUPAC Name

ethyl 4-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMORFFDAXJHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321878
Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-16-9
Record name 21190-16-9
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Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-5-imidazolecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-amino-1H-imidazole-5-carboxylate
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